

Reproducibility of Published Data on Euchrestaflavanone B: A Comparative Guide

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Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published experimental data on **Euchrestaflavanone B**, a natural flavanone with potential anti-inflammatory and anti-cancer properties. The objective is to present the available data in a structured format to facilitate reproducibility and comparison with alternative compounds. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

I. Comparative Analysis of In Vitro Anti-inflammatory Activity

Euchrestaflavanone B has been investigated for its ability to modulate key inflammatory mediators. The following tables summarize the quantitative data from a key study on its effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of **Euchrestaflavanone B** on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration (μM)	NO Production (% of Control)	PGE2 Production (% of Control)
1.56	85.2 ± 3.1	90.1 ± 4.5
3.125	65.4 ± 2.8	75.3 ± 3.9
6.25	40.1 ± 2.1	50.2 ± 2.7
12.5	15.3 ± 1.5	25.8 ± 1.9
25	5.1 ± 0.8	10.4 ± 1.2

Table 2: Effect of **Euchrestaflavanone B** on iNOS and COX-2 Protein Expression

Concentration (μM)	iNOS Expression (Fold Change vs. LPS)	COX-2 Expression (Fold Change vs. LPS)
6.25	0.62 ± 0.05	0.71 ± 0.06
12.5	0.28 ± 0.03	0.35 ± 0.04
25	0.07 ± 0.01	0.11 ± 0.02

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above, based on the available literature.

1. Cell Culture and Treatment

- Cell Line: Murine macrophage cell line RAW 264.7.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are pre-treated with various concentrations of **Euchrestaflavanone B** for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay

- Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
- Protocol:
 - After cell treatment, 100 μ L of the cell culture supernatant is mixed with 100 μ L of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
 - The mixture is incubated at room temperature for 10 minutes.
 - The absorbance is measured at 540 nm using a microplate reader.
 - The nitrite concentration is determined from a sodium nitrite standard curve.

3. Prostaglandin E2 (PGE2) Measurement

- Principle: PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
- Protocol:
 - Cell culture supernatants are collected after treatment.
 - PGE2 concentrations are determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

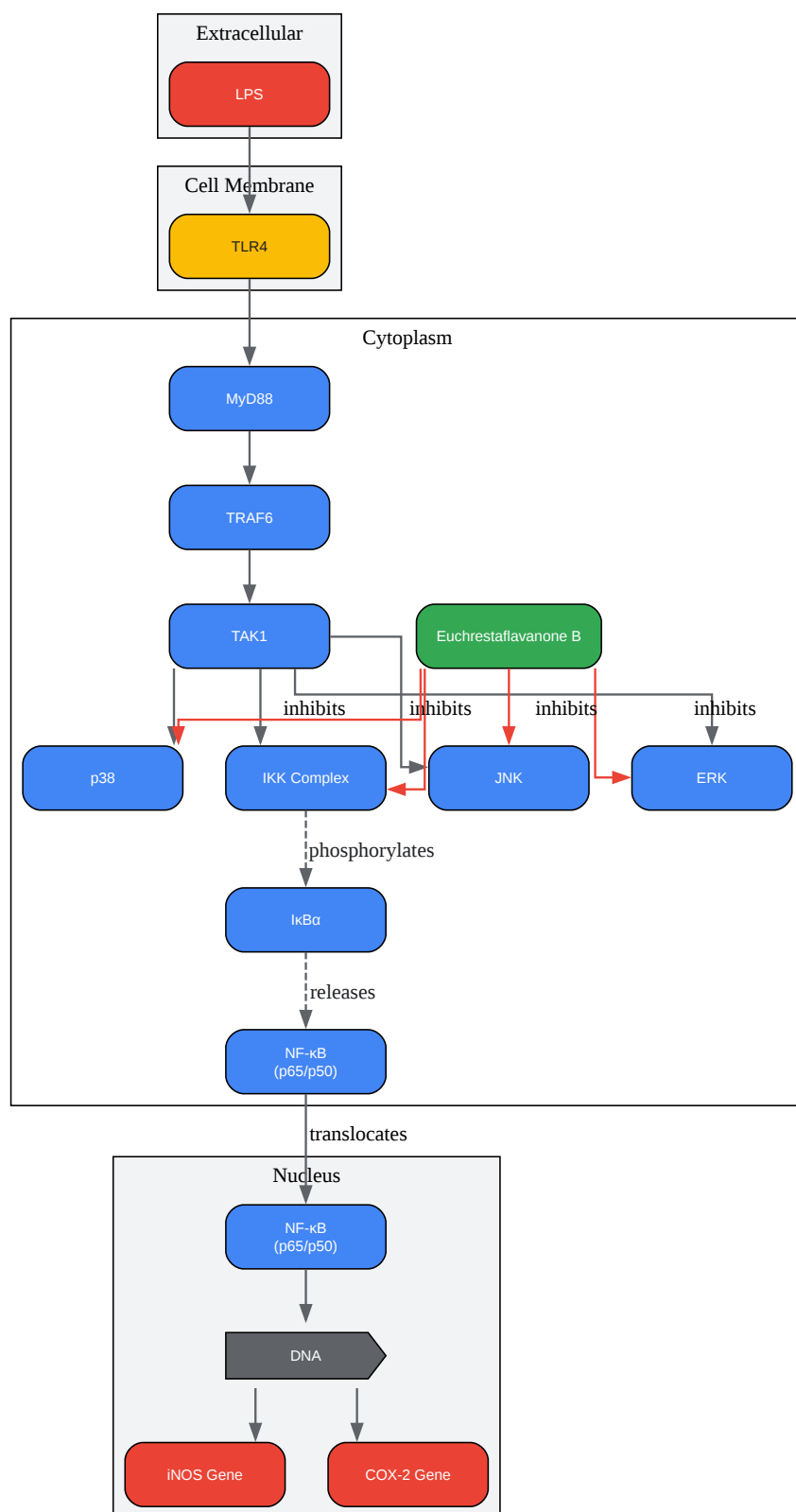
4. Western Blot Analysis for iNOS and COX-2 Expression

- Principle: This technique is used to detect and quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Protocol:
 - Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β -actin).
- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

III. Signaling Pathway and Experimental Workflow Diagrams

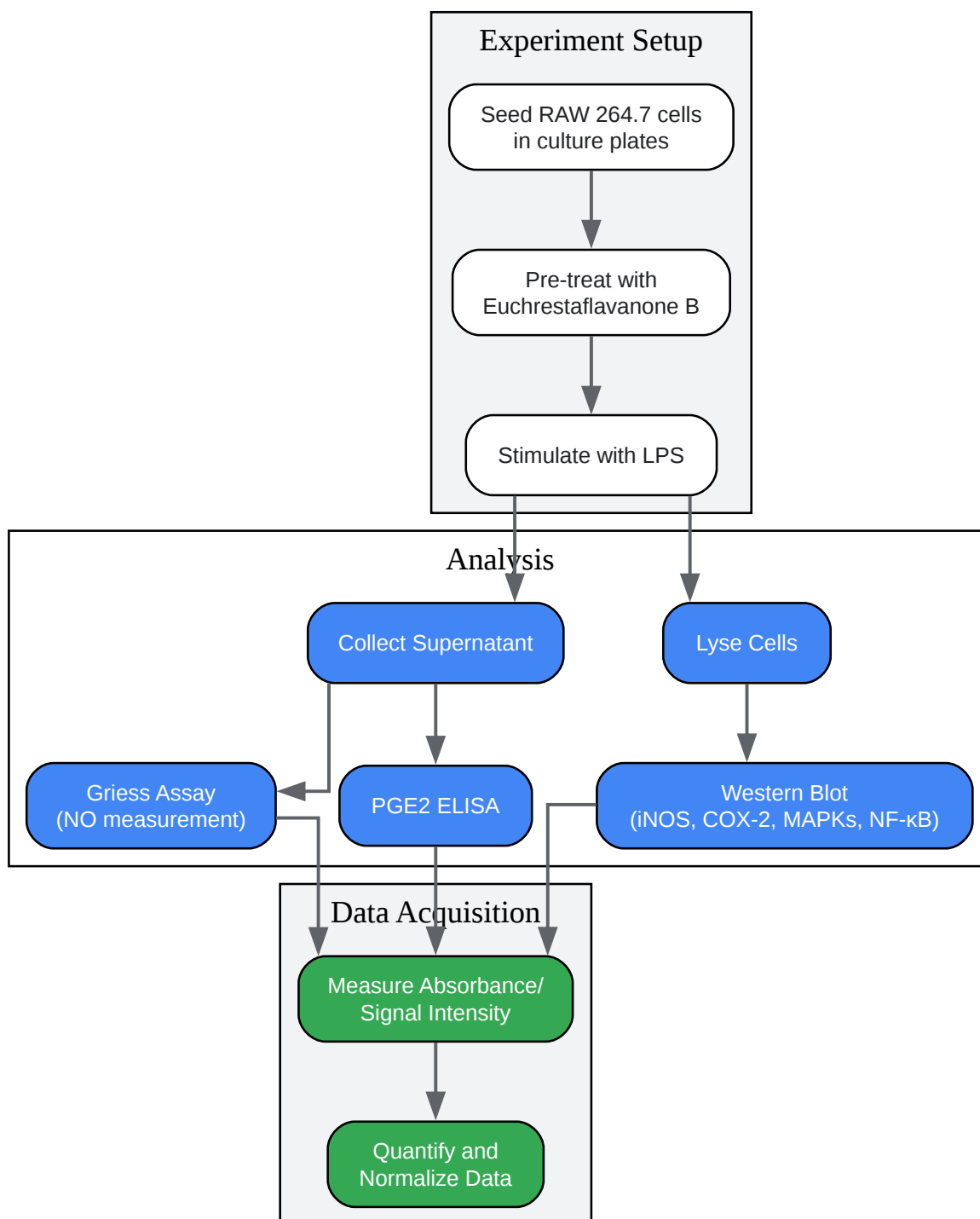
1. Signaling Pathway of **Euchrestaflavanone B** in Inhibiting Inflammatory Responses



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Caption: **Euchrestaflavanone B** inhibits LPS-induced inflammatory pathways.

2. Experimental Workflow for Assessing Anti-inflammatory Effects

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Caption: Workflow for in vitro anti-inflammatory activity assessment.

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